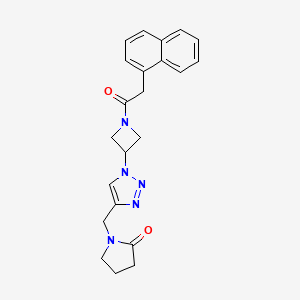

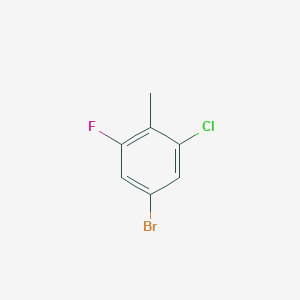

![molecular formula C16H14N2O2S2 B2795638 2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 497078-59-8](/img/structure/B2795638.png)

2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C16H14N2O2S2 and a molecular weight of 330.42 . It is a structural analog of purines and is widely represented in medicinal chemistry .

Synthesis Analysis

The synthesis of such compounds often involves cyclization of esters or amides of the corresponding 2-amino-thiophene-3-carboxylic acids. This can be achieved either by direct reaction with thiourea or by reaction with methyl- or allyl-isothiocyanate via the corresponding N,N′-disubstituted thioureas as intermediates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-one core, which is fused with a cyclopenta ring. The molecule also contains a 2-mercapto group and a 2-methoxyphenyl group .Chemical Reactions Analysis

The reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one or its 2-methylthio derivative with hydrazonoyl halides, in the presence of triethylamine, yielded 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones .Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of research on these compounds involves their synthesis and chemical properties. Studies have developed innovative methods for synthesizing derivatives of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, exploring their structural variations and potential applications (Sauter & Deinhammer, 1973; Prasad, Raziya, & Kishore, 2007). These synthesis methods often employ cyclization reactions and novel routes to create the core structure, which is crucial for the compound's biological and chemical activity.

Pharmacological Screening

Another area of research involves pharmacological screening to identify potential therapeutic applications. For instance, derivatives have been synthesized for screening against various pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007; Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976). These studies highlight the compound's potential in contributing to new therapeutic agents by examining their bioactivity profiles.

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of these compounds are of particular interest. Research has shown that certain derivatives exhibit significant activity against a variety of bacterial and fungal species, suggesting their potential as antimicrobial agents (Srivastava & Das, 2009). Additionally, their anti-inflammatory properties have been demonstrated in various models, further indicating the therapeutic potential of these compounds in treating conditions associated with inflammation.

Future Directions

Thienopyrimidine derivatives, including this compound, have been found to possess various biological activities, making them important in medicinal chemistry. They are often used in the development of new pharmaceutical drugs . Therefore, future research could focus on exploring its potential biological activities and applications in drug development.

properties

IUPAC Name |

11-(2-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S2/c1-20-11-7-3-2-6-10(11)18-15(19)13-9-5-4-8-12(9)22-14(13)17-16(18)21/h2-3,6-7H,4-5,8H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTBGSMIXQJBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

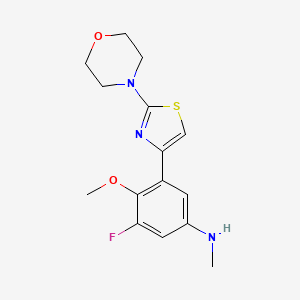

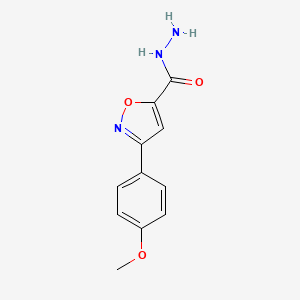

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

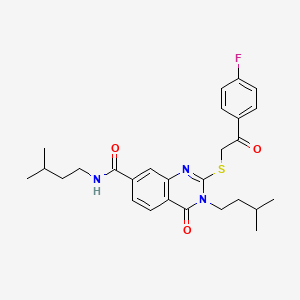

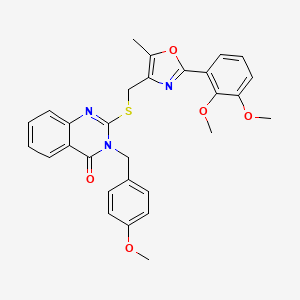

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

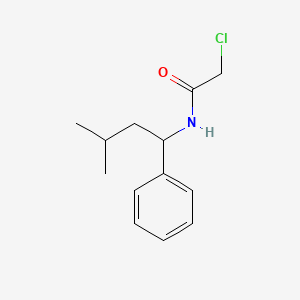

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea](/img/structure/B2795574.png)

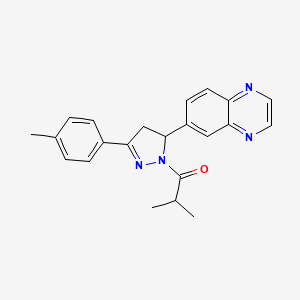

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2795576.png)